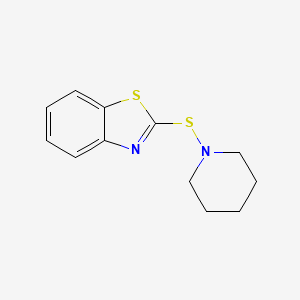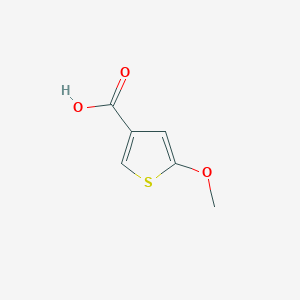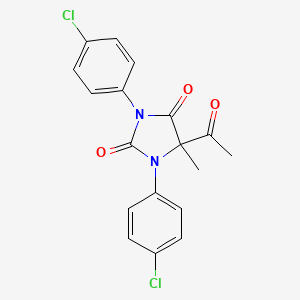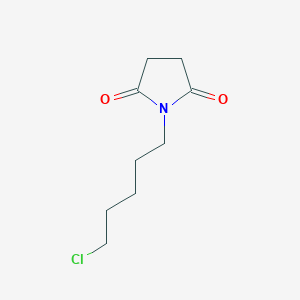
1-(5-Chloropentyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropentyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound consists of a pyrrolidine ring substituted with a 5-chloropentyl group. Pyrrolidine-2,5-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloropentyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimide with 5-chloropentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(5-Chloropentyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives such as alcohols or amines.
Substitution: The chloropentyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropentyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study specific biological processes.
Medicine: Pyrrolidine-2,5-dione derivatives, including this compound, are investigated for their potential therapeutic applications. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: This compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloropentyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives. Similar compounds include:
1-(5-Bromopentyl)pyrrolidine-2,5-dione: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-Methylpentyl)pyrrolidine-2,5-dione: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.
1-(5-Hydroxypentyl)pyrrolidine-2,5-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
1-(5-chloropentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7H2 |
InChI-Schlüssel |
LCEOPLCGZWADIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


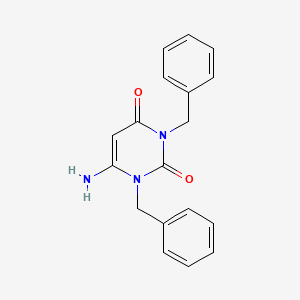


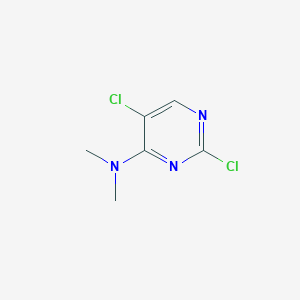
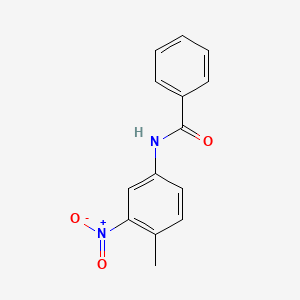
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
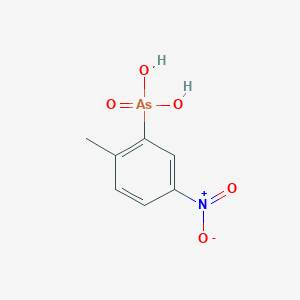
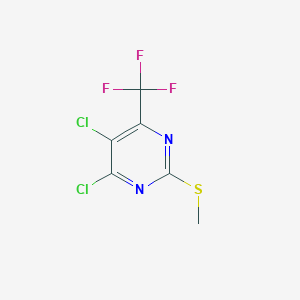
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
